molecular formula C21H31N3O4 B1175835 RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylicacid7-benzylester1-tert-butyl ester CAS No. 1251004-30-4

RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylicacid7-benzylester1-tert-butyl ester

Cat. No. B1175835
CAS RN: 1251004-30-4
M. Wt: 389.5
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds related to pyrazino[2,3-d]azepine frameworks involves several key steps, including ring formation, functionalization, and esterification. For instance, the practical synthesis of an orally active CCR5 antagonist demonstrates a complex process involving esterification, intramolecular reactions, and the Suzuki−Miyaura reaction, highlighting the intricate methods used in synthesizing complex molecules (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of pyrazino[2,3-d]azepine derivatives and related compounds is characterized by specific ring systems and functional groups. For example, the synthesis and structural characterization of benzazepine derivatives provide insight into the arrangement and conformation of such molecules, demonstrating how ring systems and functional groups are arranged in three-dimensional space (Guerrero et al., 2020).

Chemical Reactions and Properties

Pyrazino[2,3-d]azepine compounds undergo various chemical reactions, including cyclizations, substitutions, and functional group transformations. The preparation and reaction of enantiomerically pure S-phenyl aziridinecarbothioates, for example, illustrate the types of reactions these compounds can undergo, showcasing their reactivity and functional group interconversions (Häner et al., 1987).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. The crystal structure of related compounds provides information on molecular conformation, intermolecular interactions, and packing in the solid state, which are important for material science applications (Yennawar & Sigmon, 2022).

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability, define how these compounds interact with other molecules. The synthesis and reactions of pyrrolo[2,3-c]azepine derivatives, for instance, reveal insights into the chemical behavior and potential reactivity patterns of these molecules (Glushkov & Stezhko, 1980).

Scientific Research Applications

Synthesis and Characterization

Research on compounds similar to RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylicacid7-benzylester1-tert-butyl ester primarily focuses on their synthesis and characterization. For example, studies have explored the synthesis of new ring systems like Pyrazino[2,3-c]azepine and azepino[3,4-b]quinoxaline through intramolecular 1,7-carbonyl-enamine cyclization (Waly, 2008). Similar approaches have been used to construct pyrrolo[2,3-c]azepine systems (Glushkov & Stezhko, 1980).

Pharmaceutical and Therapeutic Value

Certain compounds structurally related to RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylicacid7-benzylester1-tert-butyl ester have been noted for their potential pharmaceutical and therapeutic values. For instance, keto-substituted pyrazolo[3,4-b]quinolines and similar scaffolds have been synthesized with attention to their promising pharmaceutical applications (Abd El-Aal & Khalaf, 2016).

Novel Tetrahydro-1-benzazepine Compounds

Researchers have developed novel tetrahydro-1H-benzo[b]azepine-2-carboxylic acids and tricyclic tetrahydro-1-benzazepines carrying [a]-fused heterocyclic units, which are structurally related to the compound (Guerrero et al., 2020).

Antimicrobial Activities

Some derivatives of compounds similar to RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylicacid7-benzylester1-tert-butyl ester, specifically those bearing 1,3,4-oxadiazole moieties, have shown antimicrobial activities, indicating potential biomedical applications (Ayyash et al., 2021).

properties

IUPAC Name

7-O-benzyl 4-O-tert-butyl (4aS,9aS)-2,3,4a,5,6,8,9,9a-octahydro-1H-pyrazino[2,3-d]azepine-4,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4/c1-21(2,3)28-20(26)24-14-11-22-17-9-12-23(13-10-18(17)24)19(25)27-15-16-7-5-4-6-8-16/h4-8,17-18,22H,9-15H2,1-3H3/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPRWOAPSCCIED-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1CCN(CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H]2[C@@H]1CCN(CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylicacid7-benzylester1-tert-butyl ester

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